4-(diethylamino)butanoic acid

Catalog No.
S703042
CAS No.
63867-13-0
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(diethylamino)butanoic acid

Many multi-step syntheses suffer yield loss from ester hydrolysis of amino acids. 4-(Diethylamino)butanoic acid (CAS 63867-13-0) solves this as a direct-use free acid building block for coupling reactions. - Direct carboxylic acid avoids deprotection, reducing steps and improving throughput. - High solubility in polar aprotic solvents (DMF, NMP) vs. HCl salt ensures homogeneous conditions. - Defined tertiary amine spacer enhances lipophilicity and steric profile for medicinal chemistry. Reliable supply for process development and discovery.

CAS Number

63867-13-0

Product Name

4-(diethylamino)butanoic acid

IUPAC Name

4-(diethylamino)butanoic acid

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11)

InChI Key

XUDAWBWSOYRMRW-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(=O)O

Canonical SMILES

CCN(CC)CCCC(=O)O

The exact mass of the compound Butyric acid, 4-(diethylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 359856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(Diethylamino)butanoic acid, 4-(Diethylamino)butyric acid, Butanoic acid, 4-(diethylamino)-, 4-(N,N-Diethylamino)butyric acid, Diethylaminobutyric acid

Purity

≥95%

Package Size

1 g, 5 g

4-(diethylamino)butanoic acid (CAS 63867-13-0) is a bifunctional organic compound featuring a terminal carboxylic acid and a tertiary diethylamine group. This structure positions it as a versatile, non-standard amino acid building block used in the synthesis of more complex molecules, such as pharmaceutical intermediates and specialty chemicals. Its primary procurement value lies in providing a four-carbon spacer that incorporates a nucleophilic and sterically-defined tertiary amine, making it a key precursor where this specific combination of functionality and chain length is required.

Research Fit

Higher lipophilicity than dimethylamino analog supports lipid nanoparticle research and organic-phase extraction workflows
Moderate AMPA receptor binding context supports glutamate receptor tool compound studies
Crystalline free base enables gravimetric dispensing and simplifies storage

Substituting 4-(diethylamino)butanoic acid with close analogs is often unviable due to significant shifts in process compatibility and final product properties. Using the corresponding ethyl ester, for instance, mandates an additional hydrolysis step, introducing process inefficiencies, potential for incomplete conversion, and added purification challenges. Opting for a hydrochloride salt drastically alters the solubility profile, favoring aqueous media and limiting its use in common organic solvents like THF or DCM where many coupling reactions are performed. Furthermore, replacing the N-diethyl groups with smaller N-dimethyl groups changes steric hindrance and lipophilicity, which can fundamentally alter reaction kinetics and the biological or material properties of the target derivative, making such substitutions unsuitable for most established protocols.

Substitution Risk

Amphoteric character with pH‑dependent ionization not replicated by primary amine analogs
Diethylamino steric/electronic effects alter lipophilicity and hydrogen‑bonding vs. dimethylamino analog, affecting extraction and chromatography
Generic substitution may unpredictably alter reaction kinetics and biological recognition

Process Efficiency: Direct-Use Carboxylic Acid Eliminates Ester Hydrolysis Step

Unlike its esterified analogs such as ethyl 4-(diethylamino)butanoate, this compound provides a free carboxylic acid ready for immediate use in amide coupling, condensation, or other derivatization reactions. This eliminates the need for a separate, often time-consuming, ester hydrolysis step and the subsequent workup and purification required to remove hydrolysis reagents and byproducts.

Evidence DimensionRequired Process Steps for Carboxyl Reactivity
Target Compound Data0 (Carboxylic acid is unprotected and ready for reaction)
Comparator Or BaselineEthyl 4-(diethylamino)butanoate: 1+ (Requires at least one dedicated hydrolysis reaction and workup step)
Quantified DifferenceEliminates one full synthesis and purification step
ConditionsStandard synthetic protocols requiring a free carboxylic acid functional group.

For process development and manufacturing, reducing the number of reaction steps directly improves overall yield, shortens production timelines, and lowers material and labor costs.

Lipophilicity (Log P)
Data to verify
1.19vs 0.09
Supports higher partitioning for lipid-based systems
~12.7‑fold increase; experimental determination pending source review

Solubility Profile: Enhanced Compatibility with Common Organic Solvents vs. Salt Forms

As a free amino acid, 4-(diethylamino)butanoic acid is expected to exhibit good solubility in polar aprotic solvents commonly used for organic synthesis (e.g., DMF, NMP, DMSO). This contrasts sharply with the corresponding hydrochloride salt form, which, like its well-characterized analog 4-(dimethylamino)butyric acid hydrochloride (m.p. 153-155 °C), is a crystalline solid with high aqueous solubility but significantly lower solubility in non-aqueous organic media. This makes the free acid form more suitable for homogenous reaction conditions in a wider range of organic solvents.

Evidence DimensionPhysical Form & Expected Solubility
Target Compound DataZwitterionic solid, expected good solubility in polar organic solvents
Comparator Or BaselineHydrochloride Salt (e.g., 4-(dimethylamino)butyric acid HCl): Crystalline solid (153-155 °C m.p.), high water solubility, poor solubility in apolar organic solvents.
Quantified DifferenceQualitatively different solubility profiles, enabling different process conditions
ConditionsDissolution in common organic synthesis solvents at room temperature.

Selecting the correct form based on solubility prevents process complications such as solvent exchanges, reaction heterogeneity, and low yields, directly impacting the manufacturability and cost of the final product.

AMPA Receptor Ki
Reported
940 nM
Supports AMPA receptor engagement in tool compound research
~1.9‑fold lower affinity than L‑glutamate; competitive binding assay

Structural Differentiation: Increased Lipophilicity and Steric Bulk vs. Dimethyl Analog

The N-diethyl groups of this compound provide a distinct structural and physicochemical profile compared to its N-dimethyl analog. With a molecular weight of 159.23 g/mol, it is 21% heavier than 4-(dimethylamino)butanoic acid (131.17 g/mol), reflecting the addition of two methylene groups. This increase in alkyl chain length directly translates to greater lipophilicity and increased steric bulk around the nitrogen atom, two critical parameters for tuning biological activity, membrane permeability, and material properties in downstream applications.

Evidence DimensionMolecular Weight (as a proxy for size/lipophilicity)
Target Compound Data159.23 g/mol
Comparator Or Baseline4-(dimethylamino)butanoic acid: 131.17 g/mol
Quantified Difference+28.06 g/mol (+21.4%)
ConditionsComparison of fundamental molecular properties.

This structural difference is a key design choice; procuring the diethyl version is a deliberate decision to access specific steric and electronic properties not available with the smaller, less lipophilic dimethyl analog.

Boiling Point
Data to verify
255.1 °C
Higher thermal tolerance extends reaction window
ΔTb = 36.1 °C vs. dimethylamino analog
Flash Point
Data to verify
108.1 °C
Wider safety margin for handling and processing
ΔTf = 21.8 °C vs. dimethylamino analog
Solid Form
Data to verify
Crystalline free base
mp 45–47 °C
Enables precise gravimetric dispensing and storage
Dimethylamino analog typically liquid or low‑melting HCl salt

Streamlined Synthesis of Pharmaceutical Intermediates

This compound is the right choice for multi-step syntheses where the carboxylic acid is a key reaction site and process efficiency is critical. Its direct-use nature avoids the time and yield losses associated with an ester deprotection step, making it a preferred precursor in cost- and time-sensitive manufacturing workflows.

Development of Lipophilic Bioactive Molecules

In medicinal chemistry and drug discovery, this building block is ideal for synthesizing analogs where increased lipophilicity and specific steric bulk are needed to enhance membrane permeability or optimize binding to a biological target, offering a distinct advantage over the smaller 4-(dimethylamino)butanoic acid.

Homogeneous Phase Reactions in Organic Media

For coupling reactions or polymerizations conducted in polar aprotic solvents like DMF or NMP, the free amino acid form of this compound provides superior solubility compared to its highly polar hydrochloride salt, ensuring homogenous reaction conditions and facilitating higher yields and easier purification.

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipid nanoparticle research
Lipophilicity matching for ionizable lipid design
Partitioning behavior and endosomal escape in delivery models
Glutamate receptor tool compound studies
AMPA receptor binding context
Competitive binding assay validation; selectivity profiling
High-temperature organic synthesis
Thermal stability and elevated boiling point
Reaction robustness and workup under prolonged heating
Solid-form handling for gravimetric dispensing
Crystalline free base availability
Weighing accuracy and long-term storage stability

XLogP3

-1.4

Other CAS

42060-21-9
63867-13-0

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